1-(3-Bromopropyl)-2-chloro-4-methylbenzene
Description
Contextualization of Halogenated Alkylbenzenes in Modern Chemical Research
Halogenated alkylbenzenes are a significant subclass of substituted benzenes, characterized by the presence of one or more halogen atoms and at least one alkyl group attached to the aromatic ring. researchgate.net These compounds are of particular interest in modern chemical research due to the unique properties conferred by the halogen and alkyl substituents. Halogens can influence the electronic properties of the benzene (B151609) ring through inductive and resonance effects, thereby modulating its reactivity in various chemical transformations. libretexts.org
The presence of an alkyl chain, such as the 3-bromopropyl group in the target molecule, introduces a flexible, reactive handle that can participate in a wide range of subsequent chemical modifications. libretexts.org The carbon-bromine bond, in particular, is a versatile functional group that can be readily converted into other functionalities through nucleophilic substitution or organometallic coupling reactions. datapdf.com This dual functionality of a halogenated aromatic core and a reactive alkyl side chain makes these compounds valuable intermediates in the synthesis of more complex molecules.
Significance of Complex Aromatic Architectures in Synthetic Chemistry
The development of synthetic methodologies to create complex aromatic architectures is a central theme in contemporary organic chemistry. nih.govnumberanalytics.com Polysubstituted arenes are ubiquitous structural motifs found in numerous natural products, pharmaceuticals, and functional materials. rsc.org The precise arrangement of substituents on the aromatic ring can have a profound impact on the biological activity and material properties of the final compound.
The synthesis of these intricate structures often requires multi-step sequences that carefully control the regioselectivity of each reaction. youtube.comlibretexts.org The ability to construct these molecules efficiently and with high precision is a testament to the power of modern synthetic organic chemistry. The demand for novel compounds with tailored properties continues to drive the development of innovative synthetic strategies for accessing complex aromatic systems. nih.gov
Research Gaps and Challenges in the Synthesis and Reactivity of Highly Substituted Arenes
Despite significant advances, the synthesis and manipulation of highly substituted arenes remain a considerable challenge. rsc.orgubc.ca Steric hindrance between adjacent bulky substituents can significantly impede reaction rates and influence the regiochemical outcome of a reaction. nih.gov Moreover, the electronic effects of multiple substituents can be complex and difficult to predict, making the selective functionalization of a particular position on the ring a non-trivial task. libretexts.org
Controlling the regioselectivity in electrophilic aromatic substitution reactions on polysubstituted benzenes is a classic problem in organic synthesis. ubc.ca Furthermore, the synthesis of arenes with specific substitution patterns that are not readily accessible through classical methods requires the development of novel catalytic systems and synthetic strategies. nih.govacs.org Overcoming these challenges is crucial for unlocking the full potential of highly substituted arenes in various scientific disciplines.
Table 1: Chemical Properties of 1-(3-Bromopropyl)-2-chloro-4-methylbenzene and Related Compounds
| Property | This compound (Predicted) | 1-(3-Bromopropyl)-4-chlorobenzene nih.gov | 1-Bromo-4-chloro-2-methylbenzene chemicalbook.com |
| Molecular Formula | C10H12BrCl | C9H10BrCl | C7H6BrCl |
| Molecular Weight | 247.56 g/mol | 233.53 g/mol | 205.48 g/mol |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | 1.543 g/mL at 25 °C |
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KHVXWYIXOFRDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCBr)Cl |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnection of 1 3 Bromopropyl 2 Chloro 4 Methylbenzene
Identification of Key Synthons and Precursors
A retrosynthetic analysis of 1-(3-bromopropyl)-2-chloro-4-methylbenzene begins by disconnecting the molecule at its most strategic bonds to identify plausible synthons and their corresponding commercially available or readily synthesizable precursors. The most logical disconnection is the carbon-carbon bond between the aromatic ring and the propyl side chain. This leads to a primary retrosynthetic pathway involving a Friedel-Crafts-type reaction.
Primary Disconnection: C-C Bond of the Propyl Group
The bond between the aromatic ring and the propyl side chain can be disconnected to yield two key synthons: a (2-chloro-4-methylphenyl) cation and a 3-bromopropyl anion, or more practically, an electrophilic three-carbon chain and a nucleophilic aromatic ring. This suggests a Friedel-Crafts acylation followed by reduction as a forward synthetic strategy.
Target Molecule: this compound
Disconnection: The bond between the benzene (B151609) ring and the propyl chain.
Synthons:
Aryl synthon: A nucleophilic 2-chloro-4-methylbenzene.
Side-chain synthon: An electrophilic three-carbon chain, such as a 3-halopropanoyl group.
This leads to the identification of the following key precursors:
Precursor 1: 2-Chloro-4-methylbenzene. This substituted toluene (B28343) serves as the aromatic core of the target molecule.
Precursor 2: 3-Chloropropionyl chloride. This acyl chloride can be used in a Friedel-Crafts acylation to introduce the three-carbon chain onto the aromatic ring.
An alternative precursor for the side chain could be succinic anhydride (B1165640), which upon Friedel-Crafts acylation would yield a keto-acid that would require further reduction steps.
Synthesis of 2-Chloro-4-methylbenzene
The precursor 2-chloro-4-methylbenzene can be synthesized from commercially available starting materials. A common route involves the diazotization of 2-chloro-4-methylaniline (B104755) followed by a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org
Nitration of p-toluidine (B81030): Acetylation of p-toluidine to protect the amino group, followed by nitration and subsequent deprotection, can yield 4-methyl-2-nitroaniline.
Chlorination: Introduction of the chloro group can be achieved through various methods.
Reduction of the nitro group: The nitro group can be reduced to an amine to give 2-chloro-4-methylaniline. lookchem.comguidechem.comsigmaaldrich.comfishersci.co.uk
Sandmeyer Reaction: Diazotization of the amino group of 2-chloro-4-methylaniline with nitrous acid, followed by treatment with copper(I) chloride (CuCl), will replace the diazonium group with a chlorine atom, yielding 2-chloro-4-methylbenzene. wikipedia.orgorganic-chemistry.org
| Step | Reaction | Reagents | Product |
| 1 | Protection of Amino Group | Acetic anhydride | 4-Methylacetanilide |
| 2 | Nitration | HNO₃, H₂SO₄ | 4-Methyl-2-nitroacetanilide |
| 3 | Deprotection | Acid or base hydrolysis | 4-Methyl-2-nitroaniline |
| 4 | Reduction | Fe/HCl or H₂/Pd | 2-Chloro-4-methylaniline |
| 5 | Diazotization | NaNO₂, HCl | 2-Chloro-4-methylbenzenediazonium chloride |
| 6 | Sandmeyer Reaction | CuCl | 2-Chloro-4-methylbenzene |
Assessment of Regioselectivity and Stereoselectivity in Proposed Pathways
With the key precursors identified, the next critical step is to assess the regioselectivity of the proposed synthetic pathway. Stereoselectivity is not a concern in this synthesis as no chiral centers are formed.
The primary challenge in the synthesis of this compound is controlling the position of the acylation on the 2-chloro-4-methylbenzene ring. The directing effects of the existing substituents, the methyl group (-CH₃) and the chloro group (-Cl), will determine the outcome of the Friedel-Crafts acylation.
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive and hyperconjugative effects.
Chloro Group (-Cl): The chloro group is a deactivating, ortho-, para- directing group. It deactivates the ring towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect, but the lone pairs on the chlorine atom direct incoming electrophiles to the ortho and para positions through resonance.
In 2-chloro-4-methylbenzene, the positions available for substitution are C3, C5, and C6.
Position C6: This position is ortho to the methyl group and meta to the chloro group.
Position C5: This position is meta to the methyl group and ortho to the chloro group.
Position C3: This position is ortho to the chloro group and meta to the methyl group.
The powerful activating and directing effect of the methyl group will predominantly direct the incoming acyl group to the positions ortho and para to it. The para position (C1) is already occupied by the chloro group. Therefore, the primary site of acylation will be the position ortho to the methyl group, which is C3 or C5. However, the chloro group also directs ortho and para. The position para to the chloro group is C5.
Considering the combined directing effects, the acylation is most likely to occur at the position that is electronically favored by both groups and sterically accessible. The position C5 is para to the chloro group and ortho to the methyl group, making it a highly likely site for acylation. The position C3 is ortho to the chloro group and meta to the methyl group, making it less favored. The position C6 is ortho to the methyl group but also adjacent to the chloro group, which may introduce steric hindrance.
Therefore, the Friedel-Crafts acylation of 2-chloro-4-methylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is expected to yield primarily 3-chloro-1-(2-chloro-4-methylphenyl)propan-1-one.
Forward Synthetic Steps:
Friedel-Crafts Acylation: 2-chloro-4-methylbenzene reacts with 3-chloropropionyl chloride and AlCl₃ to form 3-chloro-1-(2-chloro-4-methylphenyl)propan-1-one.
Reduction of the Ketone: The carbonyl group of the resulting ketone can be reduced to a methylene (B1212753) group (-CH₂-) using methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This will yield 1-(3-chloropropyl)-2-chloro-4-methylbenzene.
Halogen Exchange: The terminal chloro group on the propyl side chain can be converted to a bromo group via a Finkelstein reaction, by treating 1-(3-chloropropyl)-2-chloro-4-methylbenzene with sodium bromide in a suitable solvent like acetone. This final step yields the target molecule, this compound.
| Step | Reaction | Reactants | Product |
| 1 | Friedel-Crafts Acylation | 2-Chloro-4-methylbenzene, 3-Chloropropionyl chloride, AlCl₃ | 3-Chloro-1-(2-chloro-4-methylphenyl)propan-1-one |
| 2 | Clemmensen Reduction | 3-Chloro-1-(2-chloro-4-methylphenyl)propan-1-one, Zn(Hg), HCl | 1-(3-Chloropropyl)-2-chloro-4-methylbenzene |
| 3 | Finkelstein Reaction | 1-(3-Chloropropyl)-2-chloro-4-methylbenzene, NaBr | This compound |
Strategic Evaluation of Protecting Group Chemistry for Multi-Functionalized Intermediates
In the primary retrosynthetic pathway outlined above, the use of protecting groups is not strictly necessary as the functional groups present in the intermediates are compatible with the proposed reaction conditions. However, considering alternative synthetic strategies or the presence of other functional groups in more complex analogues would necessitate the strategic use of protecting groups. libretexts.orgorganic-chemistry.orgwikipedia.org
For instance, if the synthesis were to start from a precursor containing a hydroxyl or an amino group, these would require protection before subjecting the molecule to the strongly acidic conditions of a Friedel-Crafts reaction.
Protection of a Hydroxyl Group: If the synthesis were to begin from a cresol (B1669610) derivative (e.g., 2-chloro-4-methylphenol), the phenolic hydroxyl group would need to be protected. The hydroxyl group is a strong activating group but would react with the Lewis acid catalyst used in the Friedel-Crafts reaction. A common protecting group for phenols is a methyl ether, which can be introduced using dimethyl sulfate (B86663) or methyl iodide. The ether is stable to the conditions of the Friedel-Crafts reaction and can be cleaved later using strong acids like HBr or BBr₃.
Protection of an Amino Group: Similarly, if a precursor containing an amino group were used (e.g., 2-chloro-4-methylaniline), the amino group would need to be protected. masterorganicchemistry.comlibretexts.org The amino group is a Lewis base and would form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. A common protecting group for an amino group is an acetyl group, introduced by reaction with acetic anhydride. The resulting amide is less basic and the acetyl group can be removed by acid or base hydrolysis after the Friedel-Crafts reaction. masterorganicchemistry.comacs.org
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |
| Hydroxyl (-OH) | Methyl ether (-OCH₃) | Dimethyl sulfate, Base | HBr or BBr₃ |
| Amino (-NH₂) | Acetyl (-NHCOCH₃) | Acetic anhydride | Acid or Base Hydrolysis |
The strategic application of protecting groups becomes critical when designing syntheses of more complex molecules where multiple functional groups are present. The choice of protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal without affecting other parts of the molecule. In the context of the synthesis of this compound via the proposed Friedel-Crafts acylation route, the absence of highly reactive functional groups in the key intermediates circumvents the need for protecting group chemistry, leading to a more efficient and atom-economical synthesis.
Advanced Synthetic Methodologies for 1 3 Bromopropyl 2 Chloro 4 Methylbenzene and Its Precursors
Catalytic Approaches to Benzene (B151609) Functionalization
Catalytic methods are central to the efficient and selective synthesis of functionalized aromatic compounds. These approaches include transition metal-catalyzed cross-coupling reactions for the precise formation of carbon-carbon bonds and various electrophilic aromatic substitution (EAS) strategies for the introduction of halogen and alkyl groups.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds with high precision and functional group tolerance. wikipedia.org Several named reactions are particularly relevant for the construction of aromatic scaffolds and the attachment of alkyl chains.
The Suzuki, Sonogashira, and Heck couplings are powerful methods for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, which are fundamental to building complex aromatic structures.
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. It is widely used for the synthesis of biaryls and substituted aromatic compounds due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.
Sonogashira Coupling: This reaction achieves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. masterorganicchemistry.com It is a highly reliable method for the synthesis of arylalkynes.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This method is effective for the formation of substituted alkenes and for the extension of carbon chains on aromatic rings.
While these reactions are excellent for building complex aromatic systems, their direct application for the introduction of a simple propyl group, as required for 1-(3-bromopropyl)-2-chloro-4-methylbenzene, is less common than for more complex fragments.
For the attachment of alkyl chains to an aromatic ring, the Negishi and Stille couplings offer powerful alternatives to traditional methods like Friedel-Crafts alkylation, which can be prone to rearrangements.
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. wikipedia.orgbyjus.com A key advantage of the Negishi coupling is its ability to form C(sp²)-C(sp³) bonds, making it suitable for attaching alkyl groups to aromatic rings. wikipedia.org To synthesize the target molecule, a (2-chloro-4-methylphenyl)zinc halide could be coupled with a three-carbon electrophile such as 1-bromo-3-chloropropane. The organozinc reagent can be prepared from the corresponding Grignard reagent or by direct insertion of zinc into the aryl halide.
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organohalide. libretexts.org Similar to the Negishi coupling, it is effective for forming C-C bonds and is tolerant of a wide range of functional groups. For the synthesis of the target compound, a tributyl(2-chloro-4-methylphenyl)stannane could be coupled with a suitable three-carbon electrophile. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. libretexts.org
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Negishi Coupling | Organozinc (R-ZnX) | Organohalide (R'-X) | Palladium or Nickel | Good for C(sp²)-C(sp³) bond formation; functional group tolerance. wikipedia.orgbyjus.com |
| Stille Coupling | Organotin (R-SnR'₃) | Organohalide (R'-X) | Palladium | Tolerant of many functional groups; toxicity of tin reagents is a concern. libretexts.org |
Electrophilic Aromatic Substitution (EAS) Strategies for Halogenation and Alkylation
Electrophilic aromatic substitution is a fundamental process for the functionalization of benzene and its derivatives. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring.
The introduction of chloro and bromo substituents onto the aromatic ring is typically achieved through electrophilic halogenation. In the context of synthesizing this compound, the starting material is often toluene (B28343) (methylbenzene). The methyl group is an ortho-, para-director.
Chlorination of toluene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), yields a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. The separation of these isomers is a critical step in obtaining the desired 2-chloro-4-methylbenzene precursor.
The final bromination step to form the 3-bromopropyl group is not an aromatic substitution but rather the conversion of a terminal alcohol to an alkyl bromide. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or through the Appel reaction (using CBr₄ and PPh₃). wikipedia.orgmasterorganicchemistry.com
The Friedel-Crafts reactions are classic methods for the introduction of alkyl and acyl groups onto aromatic rings. youtube.com
Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is often hampered by issues such as polyalkylation and carbocation rearrangements. libretexts.org For instance, attempting to directly alkylate 2-chlorotoluene with 1-bromopropane (B46711) would likely lead to a mixture of products, including rearranged isopropyl derivatives.
Friedel-Crafts Acylation: A more reliable method for introducing a straight-chain alkyl group is through Friedel-Crafts acylation followed by reduction. organic-chemistry.org In this two-step process, an aromatic ring is first acylated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting ketone is then reduced to the corresponding alkane. For the synthesis of the target molecule, 2-chlorotoluene could be acylated with propanoyl chloride and a Lewis acid catalyst. The directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing but deactivating) groups would need to be carefully considered to achieve the desired regioselectivity. The resulting propiophenone (B1677668) would then be reduced to a propyl group.
Two common methods for the reduction of the ketone are:
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to an alkane. It is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.comannamalaiuniversity.ac.inorgoreview.com
Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures to deoxygenate the ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org
The choice between these reduction methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic (Clemmensen) or basic (Wolff-Kishner) conditions.
Nucleophilic Aromatic Substitution (SNA r) in Ortho- and Para-Substituted Systems
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for introducing nucleophiles onto an aromatic ring, which is typically electron-rich and thus unreactive towards nucleophiles. Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur with aryl halides under normal conditions because of the steric hindrance preventing backside attack. libretexts.org Instead, this pathway becomes viable only when the aromatic ring is substituted with potent electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group (commonly a halide). libretexts.org
The mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Leaving Group Departure: The aromaticity of the ring is restored as the leaving group departs.
The presence of an electron-withdrawing group at the ortho or para position is crucial because it delocalizes the negative charge of the intermediate, thereby stabilizing it. libretexts.org A meta-positioned group does not offer this resonance stabilization, rendering the compound inert under typical SNAr conditions. libretexts.org While not directly involved in the final steps of synthesizing this compound, understanding SNAr is fundamental for creating complex precursors where a leaving group might be substituted by a precursor to the alkyl chain or another functional group. Electron-withdrawing groups that activate rings for nucleophilic substitution are deactivating for electrophilic substitution and direct incoming nucleophiles to ortho and para positions. libretexts.org
| Substituent Position (Relative to Leaving Group) | Effect on Meisenheimer Complex | Reactivity |
|---|---|---|
| Ortho | Stabilized by resonance | Activated |
| Para | Stabilized by resonance | Activated |
| Meta | No resonance stabilization | Inert/Deactivated |
Radical-Mediated Reactions for Selective Bromination of Alkyl Chains
The introduction of a bromine atom onto the propyl side chain of a precursor molecule is selectively achieved through a radical-mediated reaction. This approach is favored for functionalizing inert C-H bonds on an alkyl chain attached to an aromatic ring. numberanalytics.com
N-Bromosuccinimide (NBS) is the preferred reagent for the selective bromination of positions allylic or benzylic to an aromatic ring. libretexts.orgorganic-chemistry.org The benzylic carbon, being directly attached to the benzene ring, is particularly reactive. libretexts.org NBS is used because it provides a low, constant concentration of molecular bromine (Br2) and bromine radicals (Br·) when initiated by light or heat. youtube.com This controlled concentration is key to favoring substitution on the side chain over competing electrophilic addition to the aromatic ring. libretexts.org
The reaction involves the homolytic cleavage of the N-Br bond in NBS, initiated by light, to generate a bromine radical. youtube.com This radical then abstracts a hydrogen atom from the benzylic position of the alkylbenzene, forming a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This enhanced stability of the benzylic radical intermediate is why bromination occurs selectively at this position. libretexts.org The benzylic radical then reacts with a molecule of Br2 (generated from NBS) to form the benzylic bromide and a new bromine radical, which continues the chain reaction. youtube.com For a propyl chain, while the benzylic position is most reactive, conditions can be controlled to favor bromination at other aliphatic positions.
Free radical bromination proceeds via a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. numberanalytics.combyjus.com
Initiation: The reaction begins with the homolytic cleavage of the bromine molecule (or the N-Br bond in NBS) under the influence of UV light or heat, generating two bromine radicals (Br·). numberanalytics.combyjus.comucr.edu
Propagation: This stage consists of two repeating steps that form the chain reaction. numberanalytics.comlibretexts.org
A bromine radical abstracts a hydrogen atom from the alkyl side chain of the benzene derivative, forming hydrogen bromide (HBr) and an alkyl radical. numberanalytics.compearson.com
The newly formed alkyl radical reacts with a molecule of Br2, yielding the brominated product and another bromine radical, which can then participate in the first propagation step. byjus.comlibretexts.org
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two bromine radicals to form Br2, or a bromine radical and an alkyl radical to form the final product. byjus.comlibretexts.org
| Stage | Description | Key Species Involved |
|---|---|---|
| Initiation | Formation of initial radicals via homolytic cleavage. byjus.com | Br₂ → 2 Br· |
| Propagation | A self-sustaining cycle where one radical generates another. ucr.edu | R-H + Br· → R· + HBr R· + Br₂ → R-Br + Br· |
| Termination | Consumption of radicals to end the chain reaction. byjus.com | Br· + Br· → Br₂ R· + Br· → R-Br |
Multi-Step Synthesis Pathways for Complex Substituted Benzene Systems
The synthesis of molecules like this compound is not achievable in a single step and requires a carefully planned multi-step pathway. libretexts.orglibretexts.org The order of reactions is critical to ensure the correct regiochemistry of the final product, due to the directing effects of the substituents on the aromatic ring. pressbooks.pub
The precursor aromatic core, 2-chloro-4-methylbenzene (2-chlorotoluene), must be synthesized by introducing the methyl and chloro groups in the correct sequence. The directing effects of these groups dictate the position of subsequent substitutions.
Starting from Toluene: The methyl group (-CH3) is an ortho, para-director. Therefore, chlorination of toluene (using Cl2/FeCl3) will yield a mixture of ortho-chlorotoluene and para-chlorotoluene. libretexts.org The desired 2-chloro-4-methyltoluene is the para-isomer relative to the initial chlorine addition and ortho relative to the methyl group.
Starting from Chlorobenzene (B131634): The chloro group (-Cl) is also an ortho, para-director, though it deactivates the ring towards electrophilic substitution. quora.com A Friedel-Crafts alkylation of chlorobenzene would yield a mixture of ortho- and para-chlorotoluene.
Separation of the resulting isomers is often necessary. The greater steric hindrance at the ortho position in o-chlorotoluene compared to the para-isomer can influence reaction rates and product ratios. quora.com Retrosynthetic analysis, working backward from the target molecule, is a common strategy to determine the optimal sequence of reactions. pressbooks.pubyoutube.com
Once the 2-chloro-4-methylbenzene core is obtained, the 3-bromopropyl side chain is constructed. This process typically involves two key transformations: introducing a three-carbon chain and then functionalizing it with bromine.
Friedel-Crafts Acylation: To avoid carbocation rearrangements that can occur during Friedel-Crafts alkylation with longer chains, an acylation reaction is preferred. The reaction of 2-chloro-4-methylbenzene with propanoyl chloride (CH3CH2COCl) and a Lewis acid catalyst like AlCl3 introduces a propanoyl group onto the ring. libretexts.org The existing alkyl and chloro groups will direct this substitution to the position ortho to the chlorine and meta to the methyl group.
Reduction of the Ketone: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (-CH2-) group. This can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base). libretexts.org This step yields 1-(propyl)-2-chloro-4-methylbenzene.
Radical Bromination: Finally, the terminal methyl group of the propyl side chain is selectively brominated. While benzylic bromination is common, selective bromination at the terminal, primary carbon of the propyl chain can be achieved using NBS under specific conditions, leading to the final product, this compound.
This sequential approach, combining electrophilic aromatic substitution to build the core and side-chain manipulations to achieve the final structure, is fundamental in the synthesis of complex aromatic compounds. libretexts.orgyoutube.com
Mechanistic Investigations of Reactions Involving 1 3 Bromopropyl 2 Chloro 4 Methylbenzene
Electrophilic Aromatic Substitution (EAS) Mechanisms on Substituted Benzene (B151609) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism involves the attack of the electron-rich π system of the benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. total-synthesis.com The aromaticity is then restored by the loss of a proton. chemistrytalk.orgvanderbilt.edu
The substituents already present on the benzene ring of 1-(3-bromopropyl)-2-chloro-4-methylbenzene—a chloro group, a methyl group, and a 3-bromopropyl group—profoundly influence the rate and orientation of further electrophilic substitution. wikipedia.orglibretexts.org These groups can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org
Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org It donates electron density to the ring primarily through an inductive effect and hyperconjugation. vanderbilt.edusaskoer.ca This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the arenium ion intermediate. vanderbilt.edu The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemistrytalk.orgsaskoer.ca
Chloro Group (-Cl): Halogens like chlorine are a unique case. They are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less reactive towards electrophiles. vanderbilt.edusaskoer.ca However, they are also ortho, para-directors because of their ability to donate electron density through resonance via their lone pairs. vanderbilt.edusaskoer.ca While the deactivating inductive effect is stronger than the activating resonance effect, the resonance effect still directs the incoming electrophile to the ortho and para positions.
3-Bromopropyl Group (-CH₂CH₂CH₂Br): The 3-bromopropyl group is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. This effect is transmitted through the saturated alkyl chain to the benzene ring. As an alkyl group, it is an ortho, para-director.
Table 1: Influence of Substituents on EAS Reactivity and Regioselectivity
| Substituent | Electronic Effect | Reactivity | Directing Effect |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (Inductive, Hyperconjugation) | Activating | ortho, para |
| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |
| -CH₂CH₂CH₂Br (3-Bromopropyl) | Weakly electron-withdrawing (Inductive) | Weakly Deactivating | ortho, para |
In certain EAS reactions, particularly Friedel-Crafts alkylation, the electrophile is a carbocation. openstax.orglibretexts.org The stability of this carbocation intermediate is a crucial factor in the reaction mechanism. Carbocation stability follows the order: tertiary > secondary > primary. youtube.com
When this compound is involved in a reaction that could generate a carbocation on the side chain, such as an intramolecular Friedel-Crafts alkylation (cyclization), the stability of the resulting carbocation intermediate is paramount. For instance, if the terminal bromine is removed to form a primary carbocation, it is highly likely to undergo rearrangement to a more stable secondary or tertiary carbocation if possible. openstax.orgyoutube.com This can occur through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift. openstax.orgkhanacademy.org
In the context of intermolecular Friedel-Crafts alkylation where the substituted benzene acts as the nucleophile, the stability of the arenium ion is key. The electron-donating methyl group helps to stabilize the positive charge in the ring, particularly when the attack is at the ortho or para positions, by delocalizing the charge through resonance and inductive effects. vanderbilt.edu
Nucleophilic Substitution Reactions (SN1, SN2, SNAr) at the Bromopropyl Moiety and Aromatic Halogens
The this compound molecule offers two main sites for nucleophilic attack: the primary carbon attached to the bromine on the propyl chain and the halogen-substituted carbons on the aromatic ring.
The primary alkyl bromide of the 3-bromopropyl group is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 mechanism, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral. chemicalnote.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comchemicalnote.com
Several factors favor an Sₙ2 pathway for the bromopropyl chain:
Primary Substrate: Primary alkyl halides are less sterically hindered, making them ideal substrates for Sₙ2 reactions. chemicalnote.commasterorganicchemistry.com
Good Leaving Group: The bromide ion is a good leaving group, facilitating the substitution.
The rate of the Sₙ2 reaction can be influenced by the choice of nucleophile and solvent. Strong, less sterically hindered nucleophiles and polar aprotic solvents generally favor Sₙ2 reactions. khanacademy.org
While Sₙ2 is the predominant pathway for primary alkyl halides, unimolecular nucleophilic substitution (Sₙ1) could potentially occur under specific conditions. The Sₙ1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemicalnote.com The rate-determining step is the formation of the carbocation, and the reaction rate is dependent only on the concentration of the substrate. youtube.com
For the 3-bromopropyl group, the formation of a primary carbocation is highly unfavorable. chemicalnote.com However, if the reaction conditions promote carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, an Sₙ1-type reaction might be possible, likely involving rearrangement to a more stable carbocation. masterorganicchemistry.comkhanacademy.org For instance, participation of the adjacent phenyl ring could lead to a more stabilized phenonium ion intermediate, although this is less common for a propyl chain compared to a shorter ethyl chain.
Table 2: Comparison of Sₙ1 and Sₙ2 Reactions at the Bromopropyl Moiety
| Feature | Sₙ1 Reaction | Sₙ2 Reaction |
|---|---|---|
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration |
Nucleophilic aromatic substitution (SₙAr) on the benzene ring, where a nucleophile displaces the chloro or a bromo substituent, is generally difficult. Aryl halides are much less reactive towards nucleophilic substitution than alkyl halides. wikipedia.org This is due to the strong C-X bond and the repulsion between the electron-rich nucleophile and the π-system of the aromatic ring.
For an SₙAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed upon nucleophilic attack. libretexts.org
In the case of this compound, the substituents present (methyl and 3-bromopropyl) are not strong electron-withdrawing groups. Therefore, nucleophilic aromatic substitution on the chlorinated or a potentially brominated benzene core is unlikely to occur under standard conditions. libretexts.org Extremely harsh conditions, such as high temperatures and pressures, or the use of very strong bases which could proceed through a benzyne (B1209423) intermediate, would be required for such a transformation. libretexts.org
Radical Reactions and Their Role in Alkyl Halide Transformations
The transformation of alkyl halides is a cornerstone of synthetic organic chemistry, and radical reactions offer a powerful and distinct approach to their functionalization. In the context of this compound, the presence of both a primary alkyl bromide and benzylic hydrogens provides multiple avenues for radical-mediated transformations. These reactions proceed through highly reactive radical intermediates, and their outcomes are governed by factors such as bond dissociation energies, the stability of the radical species, and the reaction conditions employed.
A key feature of the subject molecule is the susceptibility of the benzylic C-H bonds on the methyl group to radical abstraction. The homolytic cleavage of a benzylic C-H bond is energetically favored due to the resonance stabilization of the resulting benzyl (B1604629) radical. acs.orgdoubtnut.com The unpaired electron in the benzyl radical can be delocalized over the aromatic ring, significantly lowering its energy and promoting its formation. doubtnut.com Both electron-donating and electron-withdrawing substituents on the aromatic ring can further influence the stability of the benzyl radical and, consequently, the bond dissociation energy (BDE) of the benzylic C-H bond. acs.orgnih.gov
One of the most common radical transformations involving alkyl halides is their conversion to other functional groups via a radical chain mechanism. This typically involves three distinct stages: initiation, propagation, and termination. libretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, often a peroxide or an azo compound like azobisisobutyronitrile (AIBN), upon heating or photolysis to generate radicals. ijrpc.com
Propagation: The initiator radical then abstracts an atom (e.g., a hydrogen or a halogen) from the substrate or a reagent to form a new radical, which then propagates the chain.
Termination: The chain reaction is terminated when two radical species combine.
In the case of this compound, two primary radical pathways can be envisaged: radical substitution at the benzylic position and intramolecular radical cyclization involving the bromopropyl side chain.
Benzylic Radical Halogenation
Under radical conditions, typically in the presence of a radical initiator and a halogen source, this compound can undergo selective halogenation at the benzylic position of the methyl group. The selectivity for the benzylic position over other C-H bonds is due to the lower bond dissociation energy of benzylic C-H bonds. acs.org
The reaction proceeds via a radical chain mechanism where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain. The choice of halogenating agent and reaction conditions can influence the selectivity of the reaction. masterorganicchemistry.com
| Halogenating Agent | Initiator | Solvent | Potential Product | Selectivity |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | 1-(3-Bromopropyl)-2-chloro-4-(bromomethyl)benzene | High for benzylic position |
| Sulfuryl Chloride (SO2Cl2) | AIBN | Benzene | 1-(3-Bromopropyl)-2-chloro-4-(chloromethyl)benzene | Good for benzylic position |
Intramolecular Radical Cyclization
The 3-bromopropyl substituent on the benzene ring provides a handle for intramolecular radical cyclization, a powerful method for the formation of cyclic compounds. One important method for this transformation is Atom Transfer Radical Cyclization (ATRC). In this process, a carbon-centered radical is generated from the alkyl halide, which then adds to an unsaturated system, in this case, the aromatic ring. mdpi.comchemrxiv.org
The cyclization of a 3-arylpropyl radical can proceed via two pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring. According to Baldwin's rules for radical cyclizations, the 5-exo pathway is generally favored over the 6-endo pathway. The resulting cyclized radical is then quenched, often by abstracting a halogen atom from the catalyst or another molecule of the starting material.
The reaction is typically catalyzed by a transition metal complex, which facilitates the reversible transfer of a halogen atom to generate the radical intermediate. The choice of catalyst and solvent can significantly influence the efficiency and selectivity of the cyclization. rsc.org
| Catalyst System | Initiator/Reducing Agent | Solvent | Potential Product | Cyclization Mode |
|---|---|---|---|---|
| CuCl/PMDETA | - | Toluene (B28343) | 6-Chloro-8-methyl-1,2,3,4-tetrahydronaphthalene | Predominantly 6-endo (via rearrangement) or direct 6-endo |
| (Bu3Sn)2 | AIBN | Benzene | 5-Chloro-7-methylindan | Predominantly 5-exo |
The mechanistic investigation of these radical reactions provides valuable insights into the reactivity of substituted alkylbenzenes and enables the development of synthetic methodologies for the construction of complex molecular architectures. The interplay between benzylic functionalization and intramolecular cyclization offers a rich field for further research and application in organic synthesis.
Advanced Spectroscopic and Structural Elucidation of 1 3 Bromopropyl 2 Chloro 4 Methylbenzene and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and environment of each atom can be established.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 1-(3-Bromopropyl)-2-chloro-4-methylbenzene, ten distinct proton signals are anticipated, grouped into six sets based on their chemical environment.
The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. H-3, situated between the chloro and propyl groups, would be the most deshielded. H-5, positioned between the methyl group and a proton, would show a doublet, and H-6, ortho to the bulky propyl group, would appear as a singlet or a finely split doublet due to a small long-range coupling.
The aliphatic region would feature three signals for the propyl chain and one for the methyl group. The benzylic protons (H-1') adjacent to the aromatic ring are expected to resonate as a triplet. The protons on the central carbon of the chain (H-2') would be split by five neighboring protons, resulting in a complex multiplet, likely a quintet or pentet. The protons on the carbon bearing the bromine atom (H-3') would be the most deshielded in the aliphatic chain and appear as a triplet. The methyl group protons (H-7) attached to the ring would appear as a sharp singlet.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.25 | d (doublet) | J = 8.0 | 1H |
| H-5 | ~7.10 | d (doublet) | J = 8.0 | 1H |
| H-6 | ~7.05 | s (singlet) | - | 1H |
| H-1' (α-CH₂) | ~2.85 | t (triplet) | J = 7.5 | 2H |
| H-2' (β-CH₂) | ~2.15 | p (pentet) | J = 7.5 | 2H |
| H-3' (γ-CH₂) | ~3.40 | t (triplet) | J = 7.5 | 2H |
| H-7 (Ar-CH₃) | ~2.30 | s (singlet) | - | 3H |
Predicted data is based on typical values for similar structural motifs.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all ten carbon atoms in this compound are expected to be chemically distinct, giving rise to ten individual signals. The chemical shifts are influenced by the electronic effects of the substituents (chloro, methyl, and bromopropyl groups).
The aromatic region will contain six signals. The carbons directly attached to the chlorine (C-2) and the propyl group (C-1) are expected at lower field strengths. The quaternary carbons (C-1, C-2, C-4) will typically show lower intensity peaks. The aliphatic region will show three signals for the propyl chain carbons and one for the methyl carbon. The carbon attached to the electronegative bromine (C-3') will be the most downfield of the aliphatic carbons, while the methyl carbon (C-7) will be the most upfield signal in the entire spectrum.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | ~138 | Quaternary (Ar-C) |
| C-2 | ~134 | Quaternary (Ar-C) |
| C-3 | ~131 | Tertiary (Ar-CH) |
| C-4 | ~137 | Quaternary (Ar-C) |
| C-5 | ~128 | Tertiary (Ar-CH) |
| C-6 | ~127 | Tertiary (Ar-CH) |
| C-1' (α-CH₂) | ~32 | Secondary (Aliphatic) |
| C-2' (β-CH₂) | ~33 | Secondary (Aliphatic) |
| C-3' (γ-CH₂) | ~34 | Secondary (Aliphatic) |
| C-7 (Ar-CH₃) | ~20 | Primary (Aliphatic) |
Predicted data is based on typical values for similar structural motifs.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the title compound, key COSY cross-peaks would confirm the connectivity of the propyl chain: a correlation between the H-1' triplet and the H-2' pentet, and another between the H-2' pentet and the H-3' triplet. Weaker, long-range correlations might also be observed between protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu It would definitively link each proton signal in the table from section 5.1.1 to its corresponding carbon signal in the table from section 5.1.2. For example, the proton signal at ~2.30 ppm would show a cross-peak to the carbon signal at ~20 ppm, confirming their assignment as the methyl group (C-7/H-7).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds, and is critical for connecting different fragments of the molecule. youtube.comsdsu.edu Key HMBC correlations would include:
A cross-peak from the benzylic protons (H-1') to the aromatic quaternary carbon C-1, confirming the attachment point of the propyl chain to the ring.
Correlations from H-1' to aromatic carbons C-2 and C-6.
Correlations from the methyl protons (H-7) to aromatic carbons C-3, C-4, and C-5, confirming the position of the methyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. researchgate.net The spectra arise from the vibrations of molecular bonds, such as stretching and bending. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
For this compound, the spectra would be characterized by several key absorption bands:
Aromatic C-H Stretching: A group of weak to medium bands is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Stronger bands are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
Aromatic C=C Stretching: One to three medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. researchgate.net
Aliphatic C-H Bending: Bands around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃) are expected.
C-Br and C-Cl Stretching: These bonds give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 500-650 cm⁻¹.
| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium |
| Aliphatic CH₂/CH₃ Bend | 1375 - 1465 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Data based on characteristic frequencies for functional groups. researchgate.netechemi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature.
A distinctive isotopic pattern for the molecular ion is predicted due to the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) isotopes. This would result in a cluster of peaks at M, M+2, and M+4, with relative intensities determined by the combination of these isotopes.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Loss of Bromine: Cleavage of the C-Br bond, one of the weakest bonds, would lead to a significant fragment from the loss of a bromine radical (∙Br).
Benzylic Cleavage: The most common fragmentation pathway for alkylbenzenes is cleavage at the benzylic position (the Cα-Cβ bond). This would result in the formation of a highly stable 2-chloro-4-methylbenzyl cation or a tropylium-like ion at m/z 139/141. This is often the base peak in the spectrum. ucla.educhegg.com
Loss of Propyl Chain: Cleavage of the bond between the ring and the propyl chain can also occur.
| m/z Value | Predicted Identity of Fragment | Notes |
| 248/250/252 | [C₁₀H₁₂BrCl]⁺ | Molecular Ion (M⁺) cluster |
| 169/171 | [C₁₀H₁₂Cl]⁺ | Loss of ∙Br |
| 139/141 | [C₈H₈Cl]⁺ | Benzylic cleavage; likely base peak |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
The presence of Cl and Br isotopes will result in M/M+2 patterns for fragments containing these atoms. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique maps the electron density of a crystal to determine the precise spatial arrangement of every atom in the molecule, yielding accurate bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not available, analysis of similar substituted aromatic compounds suggests what might be expected. The compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The analysis would confirm the substitution pattern on the benzene ring and the conformation of the flexible bromopropyl side chain.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Aromatic Chromophores
The electronic absorption and emission properties of this compound are primarily determined by the substituted benzene ring, which acts as the chromophore. The interaction of ultraviolet (UV) and visible light with the π-electrons of the aromatic system leads to electronic transitions between different energy levels, providing insights into the molecule's electronic structure.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like this compound, the key electronic transitions are typically π → π* transitions. The substitution pattern on the benzene ring—a chloro group, a methyl group, and a 3-bromopropyl group—influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Benzene | Hexane | 254 | 204 |
| Toluene (B28343) | Hexane | 261 | 225 |
| 2-Chlorotoluene (B165313) | Cyclohexane | 265 | Not Reported |
| This compound (Estimated) | Hexane | ~265-270 | - |
Fluorescence spectroscopy provides complementary information by measuring the light emitted from a molecule after it has absorbed light. Aromatic compounds often fluoresce, and the characteristics of this fluorescence, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. The fluorescence of chlorotoluene vapors has been studied, revealing that the radiative and non-radiative decay processes of the excited state are influenced by the chlorine substituent. oup.com It is expected that this compound would exhibit fluorescence in a similar region to other chlorotoluene derivatives, though the quantum yield may be affected by the presence of the bromine atom on the propyl chain, which can promote intersystem crossing and potentially quench fluorescence.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Toluene | 261 | 282 | 0.14 |
| o-Chlorotoluene (vapor) | - | - | Reported |
| m-Chlorotoluene (vapor) | - | - | Reported |
| p-Chlorotoluene (vapor) | - | - | Reported |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy is particularly relevant for the characterization of radical intermediates that may form during its synthesis or subsequent reactions, for instance, through homolytic cleavage of the C-Br bond or hydrogen abstraction from the benzylic position of the propyl chain.
A potential radical intermediate of this compound is the benzylic radical formed by the loss of a hydrogen atom from the carbon adjacent to the aromatic ring. The resulting unpaired electron would be delocalized over the π-system of the benzene ring. The EPR spectrum of such a radical would provide detailed information about its electronic structure through the analysis of the g-factor and hyperfine coupling constants.
The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (ge ≈ 2.0023).
Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl) within the radical. The hyperfine coupling constant (a) is a measure of the magnitude of this interaction and is proportional to the spin density at the nucleus. Analysis of the hyperfine coupling pattern can reveal the distribution of the unpaired electron within the molecule.
For a hypothetical benzylic radical derived from this compound, the unpaired electron would interact with the protons on the benzylic carbon, the aromatic protons, and the methyl group protons. The magnitude of the hyperfine coupling constants would be influenced by the electron-donating methyl group and the electron-withdrawing chloro group. While no specific EPR data for this radical exists, data from related para-substituted benzyl (B1604629) radicals can be used to estimate the expected hyperfine coupling constants. rsc.org
| Radical Species | g-factor | Hyperfine Coupling Constants (a) / Gauss |
|---|---|---|
| Benzyl Radical | ~2.0026 | a(α-H) = 16.3, a(o-H) = 5.1, a(m-H) = 1.8, a(p-H) = 6.1 |
| p-Methylbenzyl Radical | ~2.0025 | a(α-H) = 16.2, a(o-H) = 4.9, a(m-H) = 1.7, a(p-CH3) = 6.4 |
| Hypothetical 1-(2-chloro-4-methylphenyl)propyl-1-yl radical | ~2.002-2.003 | Estimated values based on substituted benzyl radicals. |
The study of such radical intermediates via EPR spectroscopy is crucial for understanding reaction mechanisms, such as those involving radical-initiated bromination or polymerization processes.
Computational Chemistry and Theoretical Studies on 1 3 Bromopropyl 2 Chloro 4 Methylbenzene
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
There is no specific research detailing the application of quantum mechanical methods to elucidate the electronic structure and reactivity of 1-(3-Bromopropyl)-2-chloro-4-methylbenzene.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Similarly, a search for high-accuracy electronic structure analysis using Ab Initio methods for this compound yielded no results. These methods, known for their precision, are crucial for obtaining a detailed understanding of the electron distribution and orbital energies within a molecule.
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity
The application of Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound has not been documented in the accessible literature. FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting how a molecule will interact with other reagents. Without these calculations, predictions about its electrophilic and nucleophilic sites remain speculative.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
There is a lack of published research employing Molecular Dynamics (MD) simulations to study the conformational landscape and intermolecular interactions of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules, including how the flexible bromopropyl side chain explores different conformations and how the molecule interacts with its environment.
Reaction Pathway Modeling and Transition State Analysis
No theoretical studies on the reaction pathways or transition state analyses involving this compound were identified. Such modeling is essential for understanding the mechanisms of reactions in which this compound might participate, including the energetics of transition states that govern reaction rates.
Substituent Effects and Halogen Bonding Interactions
While the molecule possesses chloro and bromo substituents, which are known to participate in halogen bonding, no specific computational studies on the substituent effects or the nature of halogen bonding interactions for this compound have been reported. A computational analysis would be necessary to quantify the influence of the chloro, bromo, and methyl groups on the electronic properties of the benzene (B151609) ring and to investigate the potential for this molecule to act as a halogen bond donor.
Applications of 1 3 Bromopropyl 2 Chloro 4 Methylbenzene in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Aromatic and Heterocyclic Systems
The unique structural arrangement of 1-(3-bromopropyl)-2-chloro-4-methylbenzene, featuring a reactive alkyl halide tethered to a substituted benzene (B151609) ring, makes it an ideal starting material for the construction of complex cyclic systems.
The bromopropyl group in this compound provides a convenient three-carbon linker that can participate in intramolecular cyclization reactions to form annulated and polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov Friedel-Crafts type alkylations are a common strategy, where the bromopropyl chain can be induced to cyclize onto the aromatic ring or a linked aromatic system under Lewis acid catalysis. This approach allows for the regioselective formation of six-membered rings, leading to the synthesis of tetralin and dihydronaphthalene derivatives. Subsequent dehydrogenation can then yield fully aromatic naphthalene-based structures. The substitution pattern on the starting benzene ring influences the regioselectivity of the cyclization, directing the formation of specific isomers.
Table 1: Plausible Intramolecular Cyclization Reactions for PAH Synthesis
| Starting Material | Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| This compound | Intramolecular Friedel-Crafts Alkylation | Substituted Tetralins | Intermediates for larger PAHs |
These synthetic routes are integral to the development of novel materials with tailored electronic and photophysical properties. researchgate.net
The electrophilic nature of the carbon bearing the bromine atom in the propyl chain makes it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed for the synthesis of various five- and six-membered heterocycles containing nitrogen, oxygen, or sulfur atoms.
Nitrogen Heterocycles: Reaction with primary amines or anilines can lead to the formation of N-substituted intermediates. Subsequent intramolecular cyclization, often promoted by a base, can yield tetrahydroquinoline or indole (B1671886) derivatives, depending on the reaction conditions and the nature of the amine. nih.govmdpi.comclockss.orgmdpi.comresearchgate.net
Oxygen Heterocycles: Intramolecular Williamson ether synthesis is a key strategy for the formation of oxygen-containing rings. nih.govpku.edu.cndntb.gov.uaorganic-chemistry.org By introducing a hydroxyl group onto the aromatic ring or a neighboring substituent, the bromopropyl chain can undergo base-mediated cyclization to form chromane (B1220400) or dihydrobenzofuran derivatives.
Sulfur Heterocycles: Similarly, reaction with sulfur nucleophiles, such as thiophenols or sodium sulfide (B99878), can introduce a thiol or sulfide moiety. Intramolecular cyclization can then proceed to form thiochromane or dihydrobenzothiophene structures. researchgate.netresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org
Table 2: Representative Heterocycle Synthesis via Cyclization
| Heteroatom | Nucleophile | Intermediate | Product Class |
|---|---|---|---|
| Nitrogen | Primary Amine (R-NH₂) | N-(3-(2-chloro-4-methylphenyl)propyl)amine | Tetrahydroquinolines |
| Oxygen | Phenoxide | 1-(3-Bromopropyl)-2-chloro-4-methyl-x-hydroxybenzene | Chromanes |
These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.
Building Block for Functional Materials and Advanced Scaffolds
The distinct chemical functionalities of this compound allow for its incorporation into larger, more complex molecular systems, including polymers and supramolecular assemblies.
The bromopropyl group can serve as a reactive site for polymerization or as a point of attachment to a polymer backbone. For instance, it can be converted into a polymerizable functional group, such as a styrenic or acrylic moiety, through appropriate chemical transformations. researchgate.netacs.orgspecificpolymers.comcmu.edunih.gov The resulting monomer can then be polymerized to create functional polymers with tailored properties imparted by the substituted aromatic unit.
In the realm of supramolecular chemistry, the molecule can act as a building block for larger, self-assembled structures. researchgate.netrsc.orgnih.govberkeley.edunih.gov The directional nature of the interactions involving the aromatic ring and the reactive potential of the alkyl halide allow for the construction of complex architectures through non-covalent or covalent linkages.
The reactive bromopropyl group can be utilized to covalently attach this substituted benzene moiety to biomolecules or other target structures, making it a potential component in the design of molecular probes and sensors. nih.govmdpi.comnih.govmdpi.comresearchgate.net For example, the aromatic portion could be designed to have specific fluorescent or electrochemical properties that are sensitive to its local environment. The bromopropyl group would then act as a linker to attach the probe to a specific site of interest.
Exploration as a Synthetic Intermediate for Agrochemicals and Specialty Chemicals
Substituted aromatic compounds are fundamental building blocks in the synthesis of a wide array of commercial chemicals, including agrochemicals and other specialty chemicals. The specific substitution pattern of this compound, combined with the reactive bromopropyl handle, suggests its potential as a versatile intermediate in multi-step synthetic sequences. The chloro and methyl groups on the benzene ring can influence the biological activity and physical properties of the final products, while the bromopropyl chain allows for the introduction of further diversity. While specific commercial applications of this exact compound are not widely documented, analogous structures are known to be precursors in these industries.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Naphthalene |
| Tetralin |
| Dihydronaphthalene |
| Tetrahydroquinoline |
| Indole |
| Chromane |
| Dihydrobenzofuran |
| Thiochromane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
